molecular formula C23H28O8 B11662221 ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate

ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate

Cat. No.: B11662221
M. Wt: 432.5 g/mol
InChI Key: KIJILEWHGSWRGV-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate is a complex organic compound with the molecular formula C23H28O8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate typically involves multiple steps. One common method includes the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone. The reaction is carried out at 65°C for 24 hours . After the reaction, the product is extracted with ethyl acetate and purified.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[[1-(1-ethoxy-1-oxopropan-2-yl)oxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl]oxy]propanoate

InChI

InChI=1S/C23H28O8/c1-5-27-21(24)13(3)29-15-11-18(30-14(4)22(25)28-6-2)20-16-9-7-8-10-17(16)23(26)31-19(20)12-15/h11-14H,5-10H2,1-4H3

InChI Key

KIJILEWHGSWRGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)OCC

Origin of Product

United States

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